beta-catenin-IN-2
Description
Beta-catenin-IN-2 (CAS: 1458664-10-2) is a small-molecule inhibitor of β-catenin, a key player in the Wnt signaling pathway and cell-cell adhesion. Its molecular formula is C₁₅H₁₄FN₃, with a molecular weight of 255.29 g/mol. Structurally, it is a benzimidazole derivative featuring a 4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline core . Derived from patent US20150374662A1, this compound is designed to directly target β-catenin, making it a candidate for colorectal cancer research. Its mechanism involves disrupting β-catenin’s interaction with transcriptional coactivators like T-cell factor (TCF), thereby inhibiting oncogenic gene expression .
Properties
IUPAC Name |
4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWZHAOGGMSYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-catenin-IN-2 typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s activity and specificity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification.
Chemical Reactions Analysis
Types of Reactions: Beta-catenin-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Beta-catenin-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the beta-catenin signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the role of beta-catenin in cell adhesion, gene transcription, and cellular differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers where beta-catenin signaling is dysregulated.
Industry: Utilized in the development of new therapeutic agents targeting the beta-catenin pathway.
Mechanism of Action
Beta-catenin-IN-2 exerts its effects by inhibiting the beta-catenin signaling pathway. The compound binds to beta-catenin, preventing its interaction with other proteins involved in the pathway. This inhibition disrupts the transcription of target genes regulated by beta-catenin, ultimately affecting cell growth and differentiation. The molecular targets include the beta-catenin protein itself and its associated transcription factors.
Comparison with Similar Compounds
Direct β-Catenin Inhibitors
- This compound: Mechanism: Directly binds β-catenin, blocking its interaction with TCF/LEF transcription factors. Applications: Primarily studied in colorectal cancer (CRC) models . Advantages: High specificity for β-catenin; avoids upstream pathway complexities. Limitations: Limited data on resistance mechanisms (e.g., β-catenin mutations like S37F or T41A, which stabilize the protein ).
Other Direct Inhibitors (e.g., hypothetical TCF/β-catenin disruptors):
Upstream Modulators
COX-2 Inhibitors (e.g., Celecoxib) :
- APC/GSK3β-Activating Agents: Mechanism: Restore APC function or enhance GSK3β activity to phosphorylate β-catenin, promoting its degradation. Relevance: Effective in tumors with wild-type APC but dysfunctional β-catenin (e.g., ovarian endometrioid adenocarcinomas with CTNNB1 mutations ).
Downstream Targets
- Cyclin D1/CDK4/6 Inhibitors: Mechanism: Block cyclin D1, a β-catenin/TCF-driven oncogene critical for cell cycle progression .
Data Tables: Mechanisms and Clinical Relevance
Research Findings and Challenges
- Beta-catenin Mutations : Mutations in β-catenin (e.g., CTNNB1 exon 3) stabilize the protein, rendering degradation-resistant and hyperactive. This compound’s efficacy in such mutants remains unstudied, whereas APC-targeted strategies may bypass this issue .
- Nuclear Localization: Nuclear β-catenin accumulation correlates with poor prognosis in anaplastic thyroid (42% of cases) and prostate cancers. Direct inhibitors may require enhanced nuclear penetration .
- Cross-Pathway Interactions : β-catenin enhances androgen receptor (AR) signaling in prostate cancer, suggesting combinatory therapies with AR inhibitors .
Biological Activity
Beta-catenin-IN-2 is a small molecule compound that has garnered attention for its potential to modulate the Wnt/β-catenin signaling pathway, which plays a critical role in various biological processes, including cell proliferation, differentiation, and cancer progression. This compound is part of ongoing research aimed at developing targeted therapies for cancers associated with aberrant β-catenin activity.
Beta-catenin functions as a key regulator in the Wnt signaling pathway. In normal physiology, β-catenin is involved in cell adhesion and gene transcription regulation. Dysregulation of this pathway can lead to various cancers, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). This compound is designed to inhibit the aberrant activation of β-catenin, thereby restoring normal signaling pathways.
Research Findings
-
Inhibition of β-Catenin Activity :
- Studies have indicated that this compound effectively inhibits β-catenin-mediated transcriptional activity. This was demonstrated through assays measuring the transcriptional output of TCF/LEF target genes, where treatment with the compound resulted in a significant reduction in activity compared to controls .
-
Impact on Cancer Cell Lines :
- In various cancer cell lines, including HeLa and A549 cells, this compound has shown promise in reducing cell proliferation and inducing apoptosis. For example, in A549 lung cancer cells, treatment with this compound led to increased levels of Axin1, a protein that promotes β-catenin degradation, thereby preventing its accumulation in the nucleus .
- Case Studies :
Data Tables
Cancer Therapy
Given its ability to inhibit β-catenin activity, this compound holds potential as a therapeutic agent for cancers characterized by dysregulated Wnt signaling. Its application could be particularly beneficial in treating:
- Hepatocellular Carcinoma (HCC) : Targeting aberrant β-catenin signaling may improve outcomes for patients with this aggressive cancer type .
- Colorectal Cancer (CRC) : With high expression levels of cytoplasmic and nuclear β-catenin observed in CRC cases, the compound may serve as an effective treatment option .
Future Research Directions
Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects on cellular signaling pathways. Key areas for future studies include:
- In vivo Studies : Evaluating the efficacy and safety of this compound in animal models to better understand its therapeutic potential.
- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents to enhance anti-tumor efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
